molecular formula C9H11NO5 B8769901 4-Methoxy-2-(methoxymethoxy)-1-nitrobenzene CAS No. 56536-69-7

4-Methoxy-2-(methoxymethoxy)-1-nitrobenzene

Cat. No.: B8769901
CAS No.: 56536-69-7
M. Wt: 213.19 g/mol
InChI Key: ZITBPAKRNLWXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-(methoxymethoxy)-1-nitrobenzene is an organic compound with the molecular formula C8H9NO5 It is a derivative of nitrobenzene, characterized by the presence of methoxy and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(methoxymethoxy)-1-nitrobenzene typically involves the nitration of methoxy-substituted benzene derivatives. One common method is the nitration of 2-methoxymethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(methoxymethoxy)-1-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products Formed

    Reduction: 2-Methoxymethoxy-4-aminobenzene.

    Oxidation: 2-Methoxymethoxy-4-benzoquinone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2-(methoxymethoxy)-1-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(methoxymethoxy)-1-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-nitroaniline: Similar structure but with an amino group instead of a methoxymethoxy group.

    2-Methoxy-4-nitrobenzoic acid: Contains a carboxylic acid group instead of a methoxymethoxy group.

    2-Methoxy-4-nitrobenzaldehyde: Features an aldehyde group in place of the methoxymethoxy group.

Uniqueness

4-Methoxy-2-(methoxymethoxy)-1-nitrobenzene is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

56536-69-7

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

IUPAC Name

4-methoxy-2-(methoxymethoxy)-1-nitrobenzene

InChI

InChI=1S/C9H11NO5/c1-13-6-15-9-5-7(14-2)3-4-8(9)10(11)12/h3-5H,6H2,1-2H3

InChI Key

ZITBPAKRNLWXFW-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC(=C1)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of hydroxynitrobenzene (21.2 g, 0.125 mol) in DMF (250 ml) was added sodium hydride (4.5 g, 0.188 mol) at 0° C. under argon. The mixture was allowed to stir at 0° C. for 1 h, then bromomethyl methylether (22 ml, 0.150 mol) was added. After stirring for 18 h at rt the reaction was quenched with water. The mixture was extracted with ethyl acetate (3×30 ml) and the combined organic extracts were washed with brine and dried (Na2SO4). Removal of the solvent under reduce pressure gave the title compound as a brown oil (23.4 g, 88%).
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Yield
88%

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